5-(4-chloro-2-nitrophenyl)-2H-Tetrazole
Overview
Description
5-(4-chloro-2-nitrophenyl)-2H-Tetrazole is a chemical compound that belongs to the class of tetrazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a tetrazole ring attached to a 4-chloro-2-nitrophenyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-2-nitrophenyl)-2H-Tetrazole typically involves the reaction of 4-chloro-2-nitroaniline with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as acetic acid or ethanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chloro-2-nitrophenyl)-2H-Tetrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes to form new heterocyclic compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile, and bases such as triethylamine.
Cycloaddition: Alkenes or alkynes, copper(I) iodide as a catalyst, and solvents like toluene or dichloromethane.
Major Products Formed
Reduction: 5-(4-chloro-2-aminophenyl)-2H-Tetrazole.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
5-(4-chloro-2-nitrophenyl)-2H-Tetrazole has several scientific research applications, including:
Pharmaceuticals: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Agriculture: The compound can be used in the development of agrochemicals such as herbicides and pesticides.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and coordination complexes with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(4-chloro-2-nitrophenyl)-2H-Tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or modulation of their activity. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitrophenol: Shares the 4-chloro-2-nitrophenyl group but lacks the tetrazole ring.
5-(4-bromo-2-nitrophenyl)-2H-Tetrazole: Similar structure with a bromine atom instead of chlorine.
5-(4-chloro-2-aminophenyl)-2H-Tetrazole: Reduction product of the nitro group.
Uniqueness
5-(4-chloro-2-nitrophenyl)-2H-Tetrazole is unique due to the presence of both the nitro group and the tetrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-(4-chloro-2-nitrophenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN5O2/c8-4-1-2-5(6(3-4)13(14)15)7-9-11-12-10-7/h1-3H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXREIWWHIYEAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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